molecular formula C12H18N+ B1584686 Trimethyl(vinylbenzyl)ammonium chloride CAS No. 26616-35-3

Trimethyl(vinylbenzyl)ammonium chloride

Cat. No. B1584686
CAS RN: 26616-35-3
M. Wt: 176.28 g/mol
InChI Key: SVBDYAHXVSJABF-UHFFFAOYSA-N
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Description

Trimethyl(vinylbenzyl)ammonium chloride, also known as (Vinylbenzyl)trimethylammonium chloride (VBTMAC), is a quaternary ammonium salt that is commonly used as a monomer in polymerization reactions to produce unique polymers . It is widely used to synthesize poly(VBTMAC) (homopolymer) and block copolymers for biomedical applications .


Synthesis Analysis

Poly vinyl benzyl chloride (PVBC) was synthesized by free radical polymerization of 4-vinyl benzyl chloride (VBC) using benzoyl peroxide initiator at 80°C. Amine functionalized polymer was prepared by treating PVBC with trimethyl amine in different solvents such as water, ethanol, tetra hydro furan (THF), and dimethyl formamide (DMF) .


Molecular Structure Analysis

The linear formula of Trimethyl(vinylbenzyl)ammonium chloride is H2C=CHC6H4CH2N(CH3)3Cl . The molecular weight is 211.73 .


Chemical Reactions Analysis

Trimethyl(vinylbenzyl)ammonium chloride is a monomer that can undergo polymerization reactions to produce unique polymers . It is used to synthesize poly(VBTMAC) (homopolymer) and block copolymers .


Physical And Chemical Properties Analysis

Trimethyl(vinylbenzyl)ammonium chloride is stable under normal temperatures and pressures . It has a melting point of 240 °C (dec.) (lit.) . The nitrogen content of the aminated polymer determined by elemental analysis .

Scientific Research Applications

Here is a comprehensive analysis of the scientific research applications of Trimethyl(vinylbenzyl)ammonium chloride, focusing on unique applications:

Analytical Chemistry: Solid-Phase Microextraction

Trimethyl(vinylbenzyl)ammonium chloride is used as a monomer to synthesize poly (AMA-DVB-VBTA) monolith columns. These columns are utilized in solid-phase microextraction for analytical chemistry, providing a method for sample preparation and concentration before analysis .

Energy Storage: Anion Exchange Membrane

This compound is also employed in the preparation of anion exchange membranes for lignin oxidizing electrolyzers. These membranes are crucial components in energy storage devices, influencing the efficiency and durability of the system .

Material Science: Copolymerization

In material science, Trimethyl(vinylbenzyl)ammonium chloride is involved in copolymerization processes. The copolymerization with acrylonitrile (AN) forms polymers with certain molecular weights, which are then quaternized with trimethylamine to achieve desired properties .

Antimicrobial Surfaces: Polymer Synthesis

The synthesis of polymers with quaternary ammonium functionalities using this compound leads to materials known for their antimicrobial properties . These polymers can be engineered to create surfaces that resist microbial growth, which is significant in healthcare and sanitation applications .

Mechanism of Action

While the specific mechanism of action for Trimethyl(vinylbenzyl)ammonium chloride is not fully understood, it is known that the compound’s antimicrobial efficacy can vary depending on the length of the alkyl tail and the macromolecular system .

Safety and Hazards

Trimethyl(vinylbenzyl)ammonium chloride can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to use personal protective equipment, avoid dust formation, avoid breathing vapors, mist or gas, ensure adequate ventilation, and avoid contact with eyes, skin, and clothing .

properties

IUPAC Name

(2-ethenylphenyl)methyl-trimethylazanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N/c1-5-11-8-6-7-9-12(11)10-13(2,3)4/h5-9H,1,10H2,2-4H3/q+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVBDYAHXVSJABF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)CC1=CC=CC=C1C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80867193
Record name (2-Ethenylphenyl)-N,N,N-trimethylmethanaminium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80867193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Light yellow powder; [Sigma-Aldrich MSDS]
Record name Trimethyl(vinylbenzyl)ammonium chloride
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Product Name

Trimethyl(vinylbenzyl)ammonium chloride

CAS RN

26616-35-3
Record name Trimethyl(vinylbenzyl)ammonium chloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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